methyl (E,2E,3S,4S)-4-methoxy-2-(methoxymethylidene)-6-(4-methoxyphenyl)-3-methylhex-5-enoate
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Overview
Description
methyl (E,2E,3S,4S)-4-methoxy-2-(methoxymethylidene)-6-(4-methoxyphenyl)-3-methylhex-5-enoate is a naturally occurring antifungal compound isolated from the basidiomycete fungus Oudemansiella mucida. It belongs to the class of polyketides and is characterized by its β-methoxyacrylate structure, which is crucial for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of methyl (E,2E,3S,4S)-4-methoxy-2-(methoxymethylidene)-6-(4-methoxyphenyl)-3-methylhex-5-enoate involves the stereoselective conversion of naturally occurring optically active cyclitol, l-quebrachitol, into the antifungal (E)-β-methoxyacrylate . The synthesis process confirms the absolute configuration of the antibiotic and demonstrates the utility of l-quebrachitol as a versatile chiral pool . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound is primarily based on fermentation processes using the mycelial cultures of Oudemansiella mucida . The fungus is cultured in a liquid medium containing glucose, malt extract, yeast extract, and mycological peptone . After a period of growth, the culture is filtered, and the filtrate is extracted with solvents such as ethyl acetate, chloroform, and petroleum ether to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: methyl (E,2E,3S,4S)-4-methoxy-2-(methoxymethylidene)-6-(4-methoxyphenyl)-3-methylhex-5-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols under specific conditions to introduce new functional groups .
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols . Substitution reactions can produce various derivatives with modified biological activities .
Scientific Research Applications
methyl (E,2E,3S,4S)-4-methoxy-2-(methoxymethylidene)-6-(4-methoxyphenyl)-3-methylhex-5-enoate has a wide range of scientific research applications due to its antifungal properties. In chemistry, it is used as a model compound to study the synthesis and reactivity of β-methoxyacrylates . In biology, this compound is investigated for its potential as an antifungal agent against various pathogenic fungi . In medicine, it is explored for its potential to inhibit the growth of cancer cells and other microorganisms . Additionally, this compound has industrial applications as a bioactive compound in the development of new antifungal agents for agricultural use .
Mechanism of Action
The mechanism of action of methyl (E,2E,3S,4S)-4-methoxy-2-(methoxymethylidene)-6-(4-methoxyphenyl)-3-methylhex-5-enoate involves the inhibition of the mitochondrial electron transport chain at the Qo site of complex III . This inhibition disrupts the electron flow, leading to a decrease in adenosine triphosphate synthesis and ultimately causing cell death . The β-methoxyacrylate structure of this compound is crucial for its binding to the Qo site and its antifungal activity .
Comparison with Similar Compounds
methyl (E,2E,3S,4S)-4-methoxy-2-(methoxymethylidene)-6-(4-methoxyphenyl)-3-methylhex-5-enoate is structurally similar to other antifungal polyketides such as strobilurin A and strobilurin B . These compounds share the β-methoxyacrylate structure, which is essential for their biological activity . this compound is unique due to its specific stereochemistry and the presence of a methoxy group, which contribute to its distinct antifungal properties . Other similar compounds include myxothiazol and azoxystrobin, which also target the mitochondrial electron transport chain but differ in their chemical structures and specific applications .
Properties
CAS No. |
130640-32-3 |
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Molecular Formula |
C18H24O5 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
methyl (E,2E,3S,4S)-4-methoxy-2-(methoxymethylidene)-6-(4-methoxyphenyl)-3-methylhex-5-enoate |
InChI |
InChI=1S/C18H24O5/c1-13(16(12-20-2)18(19)23-5)17(22-4)11-8-14-6-9-15(21-3)10-7-14/h6-13,17H,1-5H3/b11-8+,16-12+/t13-,17-/m0/s1 |
InChI Key |
PGQAMCDKTUKRQA-JDKRGPGZSA-N |
SMILES |
CC(C(C=CC1=CC=C(C=C1)OC)OC)C(=COC)C(=O)OC |
Isomeric SMILES |
C[C@H]([C@H](/C=C/C1=CC=C(C=C1)OC)OC)/C(=C\OC)/C(=O)OC |
Canonical SMILES |
CC(C(C=CC1=CC=C(C=C1)OC)OC)C(=COC)C(=O)OC |
Synonyms |
Oudemansin X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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